Methyl 2-(3-ethoxy-3-oxopropyl)benzoate
Description
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate (CAS: 105986-52-5) is an ester derivative of benzoic acid with a propanoic acid side chain modified by ethoxy and methyl ester groups. Its molecular formula is C₁₂H₁₄O₅, and its systematic IUPAC name is Benzenepropanoic acid, 2-(methoxycarbonyl)-, ethyl ester. The compound is characterized by a benzoate core substituted with a 3-ethoxy-3-oxopropyl group at the ortho position. It is commercially available as a biochemical intermediate, with applications in pharmaceuticals and organic synthesis .
Key structural features include:
- Ester groups: Both methyl (methoxycarbonyl) and ethyl (ethoxy) esters contribute to its hydrophobicity and reactivity.
- Ortho-substitution: The substituent’s position on the benzene ring may influence steric effects and intermolecular interactions.
Properties
CAS No. |
105986-52-5 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 2-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-3-17-12(14)9-8-10-6-4-5-7-11(10)13(15)16-2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
KSDHNFCGNKTQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing methyl 2-(3-ethoxy-3-oxopropyl)benzoate involves the reaction of methyl anthranilate with allyl alcohol in the presence of sulfuric acid and palladium chloride as a catalyst. The reaction proceeds through a diazotization and Heck reaction mechanism . The reaction conditions typically include:
Solvent: Acetonitrile (MeCN)
Catalyst: Palladium chloride (PdCl2)
Temperature: Room temperature to 40°C
Reaction Time: 8 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoate derivatives
Scientific Research Applications
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-(3-ethoxy-3-oxopropyl)benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with biological targets. The compound’s effects are mediated through its ability to participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate belongs to a broader class of substituted benzoates. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations and Reactivity: Electron-Withdrawing Groups: Bromine in Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate enhances electrophilic reactivity, making it suitable for cross-coupling reactions . In contrast, the ethoxy-oxopropyl group in the target compound provides steric bulk but less electronic perturbation. Hybrid Systems: Compounds like C1 () incorporate quinoline and piperazine moieties, which are associated with enhanced biological activity (e.g., anticancer properties) compared to simpler esters.
Molecular Weight and Polarity: The target compound (MW: 246.24) is heavier than Ethyl 2-methoxybenzoate (MW: 180.20) but lighter than brominated derivatives (e.g., MW: 361.2 for Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate) .
Applications: Pharmaceuticals: The target compound’s ester groups make it a versatile intermediate for prodrug synthesis or polymer chemistry.
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